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Compound of Interest

3-Bromo-5-
Compound Name: _ ) )
(trifluoromethyl)phenylacetic acid

cat. No.: B1527523

An In-depth Technical Guide to 3-Bromo-5-(trifluoromethyl)phenylacetic acid

Introduction: A Versatile Scaffold for Modern Drug
Discovery

3-Bromo-5-(trifluoromethyl)phenylacetic acid, identified by CAS number 1161362-01-1, is a
substituted aryl-acetic acid derivative that has emerged as a crucial building block for
researchers in medicinal chemistry and drug development. Its molecular architecture is
distinguished by two key functional groups on the phenyl ring: a bromine atom and a
trifluoromethyl (CF3) group. This specific arrangement provides a powerful and versatile
platform for synthesizing complex molecules with tailored pharmacological profiles.

The trifluoromethyl group is a bioisostere of a methyl group but possesses profoundly different
electronic properties. Its high electronegativity and metabolic stability can significantly enhance
a molecule's lipophilicity, binding affinity, and pharmacokinetic profile, making it a highly
desirable feature in modern drug design.[1][2] The bromine atom serves as a versatile synthetic
handle, enabling a wide array of cross-coupling reactions to build molecular complexity. The
phenylacetic acid core, with its reactive carboxylic acid group, provides a straightforward point
of attachment for amide bond formation, a cornerstone of peptide and small molecule
synthesis.[1]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1527523?utm_src=pdf-interest
https://www.benchchem.com/product/b1527523?utm_src=pdf-body
https://www.benchchem.com/product/b1527523?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-properties-of-trifluoromethyl-phenylacetic-acids-in-chemical-synthesis-qi
https://www.mdpi.com/2227-9717/10/10/2054
https://www.nbinno.com/article/pharmaceutical-intermediates/understanding-the-properties-of-trifluoromethyl-phenylacetic-acids-in-chemical-synthesis-qi
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide offers a comprehensive technical overview of 3-Bromo-5-
(trifluoromethyl)phenylacetic acid, detailing its physicochemical properties, a validated
synthetic approach, analytical characterization, and strategic applications for professionals in
the field.

Physicochemical Properties and Chemical
Identifiers

Precise identification and understanding of a compound's physical properties are fundamental
to its effective use in a laboratory setting. All quantitative data for 3-Bromo-5-
(trifluoromethyl)phenylacetic acid are summarized below.
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Property Value Source(s)
CAS Number 1161362-01-1 [3]14][5]
Molecular Formula CoHeBrFs02 [31141[5]
Molecular Weight 283.04 g/mol [31[41[6]
2-[3-bromo-5-
IUPAC Name (trifluoromethyl)phenyl]acetic [5]
acid
[3-bromo-5-
(trifluoromethyl)phenyl]acetic
Synonyms acid, 3-Bromo-5- [6]

(trifluoromethyl)benzeneacetic

acid

Physical Form

Solid

[5]

Purity Typically 297% [5]1[6]

Boiling Point 297.6 £ 35.0 °C at 760 mmHg
POLZAYSCKXDHKM-

InChl Key [5]
UHFFFAOYSA-N
BrC1=CC(=CC(=C1)CC(=0)0)

SMILES [31[6]
C(F)(F)F
Store at room temperature,

Storage sealed in a dry, well-ventilated [31[7]

place.

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling of 3-Bromo-5-(trifluoromethyl)phenylacetic

acid is critical to ensure personnel safety. The compound is classified as hazardous, and

appropriate precautions must be taken.

GHS Classification:
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Hazard Class Code Description Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [415]
Skin o
) o H315 Causes skin irritation [4]
Corrosion/Irritation
Serious Eye Causes serious eye
i H319 N [4]
Damage/Irritation irritation
Specific Target Organ May cause respirator
p.. eI H335 ._y_ Prer [4]
Toxicity irritation

Note: Some suppliers also list H314 (Causes severe skin burns and eye damage), indicating a

higher potential for corrosivity.[5]

Recommended Handling Procedures:

» Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[4]

» Personal Protective Equipment (PPE):

o Eye/Face Protection: Wear safety goggles with side-shields.[4]

o Hand Protection: Wear impervious protective gloves (e.g., nitrile rubber).[4]

o Skin and Body Protection: Wear a lab coat or other impervious clothing.[4]

» Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work

area.[5]

o First Aid:

o Eyes: Immediately flush with plenty of water for several minutes. Remove contact lenses if

present and easy to do. Seek prompt medical attention.[4]

o Skin: Rinse skin thoroughly with water and remove contaminated clothing.[4]
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o Ingestion: Do NOT induce vomiting. Wash out mouth with water and call a physician.[4]

o Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support.

[4]

Synthetic Strategy and Experimental Protocol

While 3-Bromo-5-(trifluoromethyl)phenylacetic acid is commercially available,
understanding its synthesis is crucial for researchers exploring novel analogs. A robust and
common strategy for preparing substituted aryl acetic acids involves a palladium-catalyzed
Suzuki cross-coupling reaction followed by ester hydrolysis.[8]

Causality of Experimental Choices: The proposed two-step synthesis starts from the readily
available 1,3-dibromo-5-(trifluoromethyl)benzene. The key challenge is to selectively
functionalize one of the two bromine atoms. A Suzuki coupling is ideal for this transformation
due to its high functional group tolerance and reliability. Using an a-bromoacetate derivative as
the coupling partner directly installs the required acetic acid precursor. The final hydrolysis step
is a standard and high-yielding method to convert the ester to the desired carboxylic acid.

4 )

Step 1: Suzuki Coupling

1,3-Dibromo-5-
Gtrifluoromethyl)benzeng (Ethyl bromoacetate)

Pd(dppf)CI2, KOAc
Dioxane, 90°C

Intermediate Ester:
Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

- J

1. LiOH, THF/H20
2. HCl (aq)

Step 2: Ester Hydrolysis

Final Product:

3-Bromo-5-(trifluoromethyl)phenylacetic acid
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Caption: Synthetic workflow for 3-Bromo-5-(trifluoromethyl)phenylacetic acid.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of Ethyl 2-(3-bromo-5-(trifluoromethyl)phenyl)acetate

To a dry, nitrogen-flushed round-bottom flask, add 1,3-dibromo-5-(trifluoromethyl)benzene
(1.0 eq), potassium acetate (KOAc, 3.0 eq), and bis(pinacolato)diboron (1.1 eq).

Add anhydrous 1,4-dioxane to the flask.
De-gas the mixture by bubbling nitrogen through it for 15 minutes.
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Clz, 0.03 eq).

Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring by TLC or LC-MS for the
consumption of the starting material and formation of the boronic ester intermediate.

Cool the reaction to room temperature. To this crude mixture, add ethyl bromoacetate (1.2
eq), an aqueous solution of sodium carbonate (Na2COs, 2M, 3.0 eq), and additional
Pd(dppf)Clz (0.02 eq).

Heat the mixture again to 90°C and stir for 12-16 hours until the boronic ester is consumed.

Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and
brine.

Dry the organic layer over anhydrous sodium sulfate (NazS0Oa4), filter, and concentrate under
reduced pressure.

Purify the crude residue by column chromatography (silica gel, eluting with a gradient of
ethyl acetate in hexanes) to yield the target ester.

Step 2: Hydrolysis to 3-Bromo-5-(trifluoromethyl)phenylacetic acid
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e Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g.,
3:1 viv).

e Add lithium hydroxide (LIOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4
hours.

e Monitor the reaction by TLC or LC-MS until all the starting ester has been consumed.
e Remove the THF under reduced pressure.

o Cool the remaining agueous solution in an ice bath and acidify to pH ~2 by the slow addition
of 1M hydrochloric acid (HCI). A precipitate should form.

o Extract the aqueous layer with ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous NazSOa, filter, and
concentrate under reduced pressure to yield the final product, 3-Bromo-5-
(trifluoromethyl)phenylacetic acid, typically as a solid.

Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized or purchased compound is a non-
negotiable step in any research workflow.

Expected Analytical Data:

e 'H NMR: The proton nuclear magnetic resonance spectrum should show characteristic
signals for the aromatic protons (typically in the 7.5-8.0 ppm range) and a singlet for the
methylene (-CHz-) protons adjacent to the carboxylic acid (typically around 3.7 ppm).

e 19F NMR: A singlet corresponding to the -CFs group should be observed.

e Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M-H]~
corresponding to the calculated mass (281.95 for the 7°Br isotope and 283.95 for the 81Br
isotope, in an approximate 1:1 ratio).

e Purity (HPLC): Purity should be assessed by High-Performance Liquid Chromatography,
typically showing >97% for commercially available lots.[5][6]
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Quality Control Parameter Specification
Appearance White to off-white solid
Purity (by HPLC) = 97.0%

Identity (by *H NMR) Conforms to structure

Applications in Research and Drug Development

3-Bromo-5-(trifluoromethyl)phenylacetic acid is not an end-product but a strategic
intermediate. Its value lies in its bifunctional nature, allowing for sequential and site-selective
modifications.

Role as a Scaffold: The compound serves as a rigid scaffold to which pharmacophores can be
attached. The trifluoromethyl group and bromine atom pre-orient these attachments in a meta-
relationship, which can be crucial for fitting into a protein's binding pocket.

o Amide Coupling: The carboxylic acid is readily activated (e.g., using HATU or EDC/HOB) for
coupling with a wide range of primary or secondary amines, forming a stable amide bond.
This is the most common initial step to incorporate the scaffold into a larger molecule.

o Further Functionalization: After the initial amide coupling, the bromine atom remains
available for subsequent reactions, most commonly palladium-catalyzed cross-couplings like
Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of
diverse aryl, heteroaryl, alkyne, or amine groups, enabling the rapid generation of a library of
analogs for structure-activity relationship (SAR) studies.
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Caption: Use of the title compound as a scaffold in a drug discovery workflow.

This dual-functionality makes the compound an efficient tool for exploring chemical space
around a target. For example, in the development of kinase inhibitors, the amide portion could
interact with the hinge region of the kinase, while the group installed at the bromine position
could extend into a solvent-exposed region or a secondary pocket.[1]

Conclusion

3-Bromo-5-(trifluoromethyl)phenylacetic acid is a high-value chemical intermediate whose
utility is rooted in its carefully designed structure. The combination of a reactive carboxylic acid,
a versatile bromine handle, and the pharmacologically beneficial trifluoromethyl group makes it
an indispensable tool for medicinal chemists. A thorough understanding of its properties, safe
handling procedures, and synthetic potential allows researchers to fully leverage this scaffold in
the design and synthesis of novel therapeutics and chemical probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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